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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,5-dimethylbenzaldehyde and its
structural isomers. The document details the structural formulas, comparative physicochemical
properties, relevant synthetic protocols, and logical relationships between these compounds,
serving as a critical resource for professionals in organic synthesis, medicinal chemistry, and
materials science.

Introduction to Dimethylbenzaldehydes

Dimethylbenzaldehydes are a class of aromatic aldehydes with the chemical formula CsH100.
[1] These compounds consist of a benzene ring substituted with one formyl (-CHO) group and
two methyl (-CHs) groups. The positioning of the methyl groups relative to the aldehyde
function defines the specific isomer, leading to six possible positional isomers. These isomers
often serve as versatile intermediates and building blocks in the synthesis of pharmaceuticals,
agrochemicals, fragrances, and dyes.[2] 2,5-dimethylbenzaldehyde, in particular, is a
recognized carbonyl compound found in nature, for instance in Camellia sinensis.[2]
Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions
and predicting the behavior of resulting products.

Structural Formula and Isomers

The core structure is a benzaldehyde molecule with two additional methyl groups. The six
positional isomers are distinguished by the numbering of the carbon atoms on the benzene
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ring, with the formyl group attached to position 1.
o 2,3-Dimethylbenzaldehyde
e 2,4-Dimethylbenzaldehyde
e 2,5-Dimethylbenzaldehyde
e 2,6-Dimethylbenzaldehyde
e 3,4-Dimethylbenzaldehyde
e 3,5-Dimethylbenzaldehyde

The relationship and structure of these isomers are visualized in the diagram below.

Positional Isomers of Dimethylbenzaldehyde

Dimethylbenzaldehyde
(C9H100)

2,3-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 3,5-Dimethylbenzaldehyde
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Positional Isomers of Dimethylbenzaldehyde.

Beyond these positional isomers, the molecular formula CeH100 encompasses a wide range of
other structural isomers, including phenylacetone, cinnamyl alcohol, and various ethyl- or vinyl-
substituted phenols and benzaldehydes, each with distinct chemical properties.

Physicochemical Properties
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The physical and chemical properties of dimethylbenzaldehyde isomers vary based on the

substitution pattern, which influences molecular symmetry, polarity, and intermolecular forces.

The following table summarizes key quantitative data for easy comparison.

2,3- 2,4- 2,5- 2,6- 3,4- 3,5-
Property ) . ) . ) .
isomer isomer isomer isomer isomer isomer
CAS 5779-93- 15764-16- 5779-94- 1123-56-
5973-71-7 5779-95-3
Number 1[3] 6 2[4] 4[5]
Molecular
Weight ( 134.18[3] 134.18 134.18[4] 134.18[5] 134.18 134.18
g/mol)
Clear
Clear Colorless White to Colorless
Appearanc Colorless Colorless
Colorless o to Yellow Yellow to o
e ) Liquid[2] o ) ) Liquid
o]] Liquid Solid[6] Yellowish
Liquid
Melting
_ N/A -9 N/A 11[6] 0 8-10
Point (°C)
104.5-
N 215-216 226-228 233 (@ 232 (@
Boiling 86-88 (@ 106.5 (@
_ (@ 760 (@ 760 760 760
Point (°C) 10 mmHg) 14 mmHg)
mmHg)[2] ] mmHQ)[6] mmHg) mmHg)
Density 1.003
1.016 (at .
(g/mL at 1.029 0.950[4] (Predicted) 1.012 0.998
20°0)[2]
25°C) [6]
Refractive
1.548-
Index 1.553 1.544[4] 1.548[6] 1551 1.538
1.552
(n20/D)

Experimental Protocols

The synthesis and characterization of dimethylbenzaldehydes rely on established organic

chemistry reactions and modern analytical techniques.
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Synthesis of Dimethylbenzaldehydes

Formylation of an aromatic ring is a key synthetic step. The Vilsmeier-Haack and Gattermann
reactions are two classical and effective methods for synthesizing benzaldehydes from
electron-rich aromatic precursors like xylenes.

a) Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich arene using a
Vilsmeier reagent, which is formed from a substituted amide (like N,N-dimethylformamide,
DMF) and phosphorus oxychloride (POCIs).[1][7]

Methodology:

» Vilsmeier Reagent Formation: To a cooled (0 °C) reaction vessel containing DMF, POCls is
added dropwise with stirring. The reaction is exothermic and forms the electrophilic
(chloromethylene)dimethyliminium chloride, known as the Vilsmeier reagent.[8]

o Formylation: The corresponding xylene (e.g., m-xylene to yield 2,4- or 2,6-
dimethylbenzaldehyde) is added to the Vilsmeier reagent. The mixture is stirred, often with
gentle heating (e.g., to 80 °C), for several hours to allow the electrophilic aromatic
substitution to proceed.[9]

» Hydrolysis: The reaction mixture is then carefully poured into a beaker of crushed ice and
water. An aqueous solution of a base, such as sodium acetate or sodium hydroxide, is added
to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde
product.[8][9]

o Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g.,
diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried
over an anhydrous salt (e.g., Na2SO4 or MgSO0a), filtered, and concentrated under reduced
pressure. The crude product is then purified, typically by vacuum distillation or silica gel
column chromatography, to yield the pure dimethylbenzaldehyde isomer.[8]
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Vilsmeier-Haack Reaction Workflow.

b) Gattermann Reaction Protocol

The Gattermann reaction is another method for formylating aromatic compounds. The classical
approach uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCI) with a Lewis
acid catalyst. A safer, more common modification (Adams' modification) uses zinc cyanide
(Zn(CN)2) in place of HCN.

Methodology:

» Reaction Setup: Anhydrous xylene is dissolved in a suitable solvent (e.g., benzene or CSz2) in
a flask equipped with a stirrer and a gas inlet tube, and cooled in an ice bath. Anhydrous
aluminum chloride (AICI3) is added as the Lewis acid catalyst.

o Reagent Addition: A stream of dry hydrogen chloride gas is passed through the solution while
stirring. Simultaneously, zinc cyanide is added in portions. The HCIl and Zn(CN):z react in situ
to generate the HCN and the catalytic zinc chloride.

 Intermediate Formation: The electrophile attacks the aromatic ring, and after an extended
reaction time (several hours), an aldimine hydrochloride intermediate precipitates from the
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solution.

o Hydrolysis: The reaction mixture is treated with ice water, followed by heating to hydrolyze
the aldimine intermediate to the corresponding aldehyde.

o Workup and Purification: The product is isolated by steam distillation or solvent extraction.
Further purification is achieved by vacuum distillation or recrystallization.

Analytical and Spectroscopic Protocols

Distinguishing between the dimethylbenzaldehyde isomers requires spectroscopic analysis.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: 5-10 mg of the purified aldehyde is dissolved in approximately 0.6 mL
of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube.

e 1H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer (e.g., 400 or
500 MHz). Key signals to analyze are the aldehyde proton (singlet, typically 4 9.8-10.5 ppm),
the aromatic protons (doublets, triplets, or multiplets in the & 7.0-8.0 ppm region), and the
two methyl group protons (singlets, typically & 2.2-2.7 ppm). The splitting patterns and
coupling constants of the aromatic protons are diagnostic for the substitution pattern.

e 13C NMR Acquisition: The carbon NMR spectrum provides information on the number and
chemical environment of the carbon atoms. The carbonyl carbon is typically observed around
0 190-195 ppm.

b) Infrared (IR) Spectroscopy

o Sample Preparation: A drop of the liquid sample is placed between two KBr or NaCl plates
(neat film). Solid samples can be analyzed as a KBr pellet or using an ATR (Attenuated Total
Reflectance) accessory.

e Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1. Diagnostic peaks
include a strong C=0 stretch for the aldehyde at ~1700 cm~1, C-H stretches for the aldehyde
at ~2820 and ~2720 cm™1, and aromatic C=C stretching bands in the 1600-1450 cm~1
region.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

c) Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS)
for separation and analysis.

« lonization: Electron lonization (EIl) is commonly used.

e Analysis: The mass spectrum will show the molecular ion peak (M*) at m/z = 134. A
prominent peak corresponding to the loss of the formyl proton (M-1) at m/z = 133 is
characteristic of benzaldehydes. Further fragmentation patterns can provide additional
structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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